

Core Compound Profile: Rosabulin

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Compound Focus: Rosabulin

CAS No.: 501948-05-6

Cat. No.: S548484

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Attribute	Description
IUPAC Name	Information not available in search results
Molecular Formula	Information not available in search results
CAS Number	Information not available in search results
Mechanism of Action	Potent tubulin inhibitor that binds to the colchicine site [1].
Primary Effect	Inhibition of microtubule assembly, leading to cell cycle arrest and disruption of tumor blood vessels [1].
Therapeutic Class	Small molecule vascular disrupting agent (VDA) [1].

Quantitative Efficacy Data

The following table summarizes the **in vitro** and **in vivo** anti-cancer activity of **Rosabulin** as reported in the literature [1].

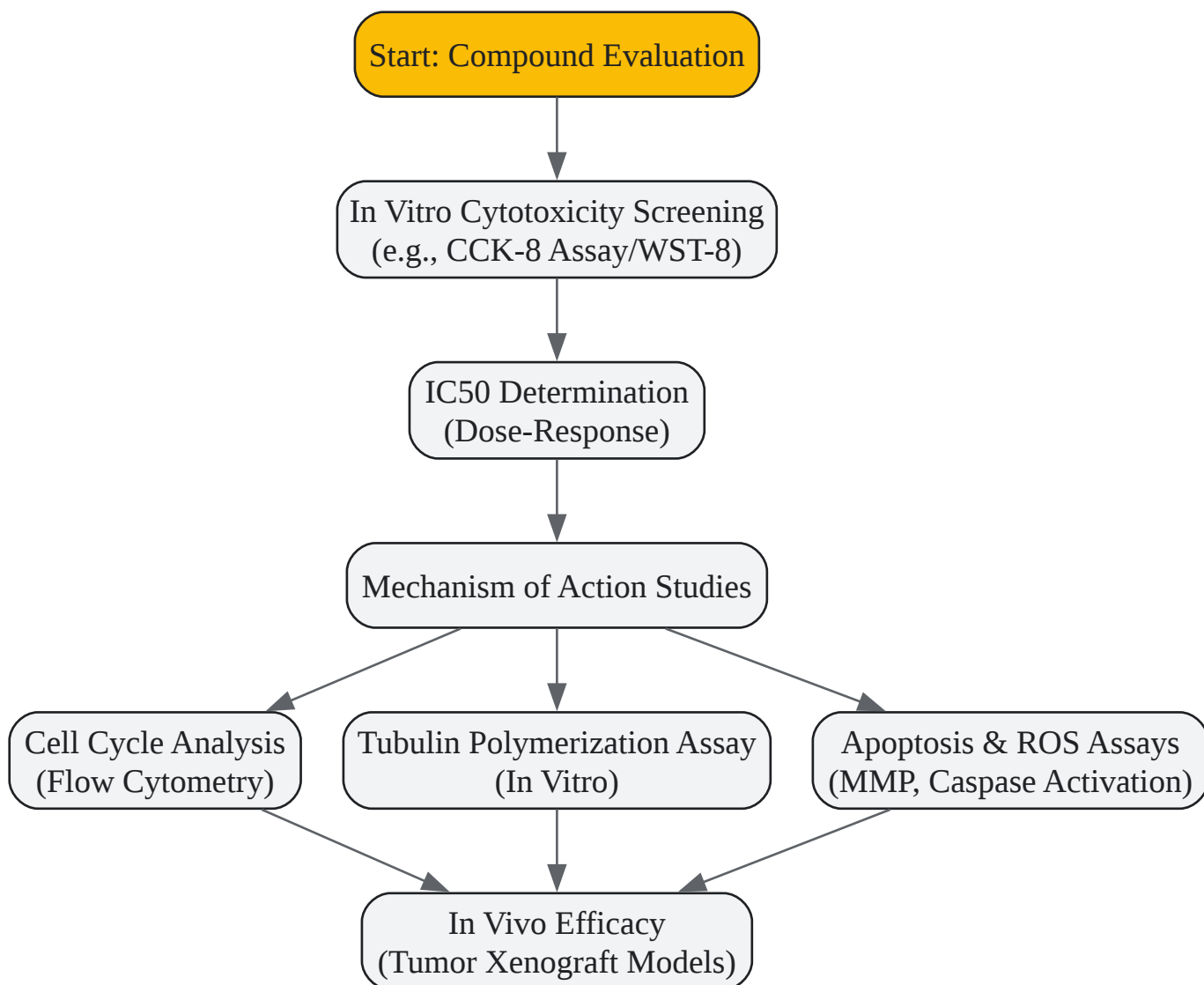
Model System	Activity / Finding	Notes
In Vitro (Range of Cancer Cell Lines)	IC ₅₀ values down to nanomolar (nM) range [1].	Substantial antiproliferative activity.
Multidrug Resistance (MDR) Models	Active against cell lines expressing moderate to high P-glycoprotein [1].	Retains efficacy in chemoresistant tumors.
In Vivo (Murine & Human Xenografts)	Shows activity via oral and intravenous administration [1].	Effective in drug-resistant tumor models.

Mechanism of Action and Experimental Analysis

Rosabulin exerts its effect by binding to tubulin, particularly at the **colchicine-binding domain**, which inhibits the polymerization of microtubules [1]. This mechanism is shared by other tubulin inhibitors and disrupts critical cellular processes [2].

- **Microtubule Dynamics:** In cells, microtubules undergo continuous assembly (polymerization) and disassembly (depolymerization), a property known as dynamic instability. This is crucial for cell division, as microtubules form the mitotic spindle that separates chromosomes during mitosis [2].
- **Disruption of Mitosis:** By inhibiting microtubule polymerization, **Rosabulin** disrupts the formation of the mitotic spindle. This arrests the cell cycle at the **G2/M phase**, preventing cell division and ultimately leading to the induction of apoptosis (programmed cell death) [1].
- **Vascular Disruption:** As a vascular disrupting agent (VDA), **Rosabulin** targets the endothelial cells of tumor blood vessels. The collapse of the tumor vasculature causes rapid shutdown of blood flow, leading to ischemia (oxygen deprivation) and consequent necrosis (cell death) within the tumor mass [1].

The experimental workflow for establishing this mechanism typically involves several key assays, as also used in the development of similar tubulin-targeting compounds [3]:



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Key Experimental Protocols

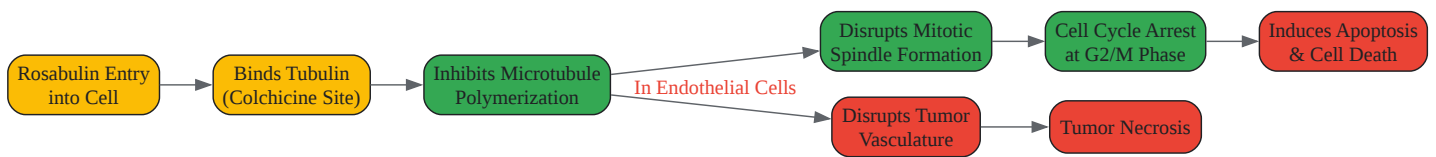
The following table outlines standard protocols used to evaluate compounds like **Rosabulin**. These methodologies are derived from general practices in the field for profiling tubulin inhibitors [3].

Assay	Key Protocol Steps	Measured Outcome
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| **In Vitro Cytotoxicity (CCK-8)** | 1. Seed cancer cells in 96-well plates. 2. Treat with compound serially. 3. Add WST-8 reagent. 4. Measure absorbance (450 nm) [3]. | Cell viability and IC₅₀ value. | | **Tubulin Polymerization** | 1. Incubate purified tubulin with compound. 2. Monitor increase in absorbance (350 nm) over time [3]. | Inhibition of polymerization rate. | | **Cell Cycle Analysis** | 1. Treat cells and fix. 2. Stain DNA with PI. 3. Analyze by flow cytometry [3]. | Percentage of cells in G2/M phase arrest. | | **Apoptosis & ROS Assays** | 1. Treat cells and load with fluorescent dyes (e.g., DCFH-DA for ROS, JC-1 for MMP). 2. Analyze by flow cytometry or fluorescence microscopy [3]. | ROS accumulation; Mitochondrial Membrane Potential (MMP) collapse. |

Mechanism of Action Pathway

The diagram below visualizes the sequential molecular and cellular events triggered by **Rosabulin**, from initial tubulin binding to final tumor suppression [2] [1] [3].



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Key Advantages and Development Potential

Rosabulin demonstrates several promising attributes for a chemotherapeutic agent [1]:

- **Activity Against MDR Cancers:** Its ability to retain potency in tumors that express P-glycoprotein, a common mediator of multidrug resistance, addresses a major clinical challenge.
- **Dual Mechanism:** It directly kills tumor cells and disrupts the tumor's blood supply, attacking the cancer through two complementary pathways.
- **Administration Flexibility:** Efficacy via both oral and intravenous routes provides potential formulation and dosing flexibility.

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References

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2. A review of research progress of antitumor drugs based ... - PMC [pmc.ncbi.nlm.nih.gov]
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